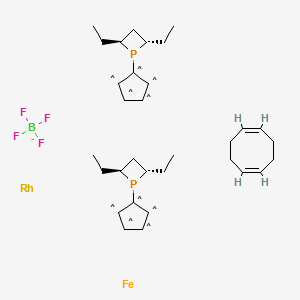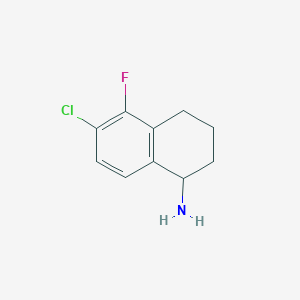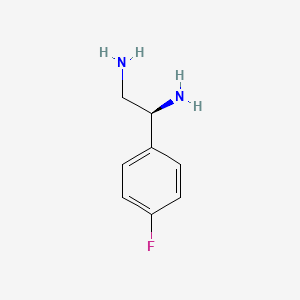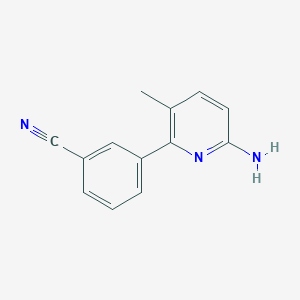![molecular formula C14H18O4 B13038881 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C14H18O4. This compound is characterized by its unique tricyclic structure, which includes a non-8-ene ring system. It is primarily used in proteomics research and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves multiple steps, starting with the formation of the tricyclic core. The key steps include:
Cyclization Reactions: The formation of the tricyclic core is achieved through cyclization reactions involving suitable precursors.
Functional Group Transformations: Introduction of the isopropoxycarbonyl and carboxylic acid groups is done through functional group transformations using reagents like isopropyl chloroformate and appropriate carboxylation agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Methoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Ethoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Butoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
Uniqueness
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(1R,5S)-7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16)/t7-,8+,9?,10?,11?,12?/m0/s1 |
InChI-Schlüssel |
MRYDRSPUGRYMMW-QKZWAKIESA-N |
Isomerische SMILES |
CC(C)OC(=O)C1[C@@H]2C=C[C@H](C1C(=O)O)C3C2C3 |
Kanonische SMILES |
CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)


